molecular formula C13H16N2O B11887381 8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane

8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane

Cat. No.: B11887381
M. Wt: 216.28 g/mol
InChI Key: UAGMGXXVUQYBAH-UHFFFAOYSA-N
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Description

8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2023]nonane is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a dispiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods utilize a bench-top continuous flow setup, where starting materials are passed through a column packed with catalysts like Raney nickel, resulting in high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in organic synthesis.

Scientific Research Applications

8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they generally include inhibition or activation of enzymatic functions, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and dispiro compounds, such as:

Uniqueness

What sets 8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane apart is its unique dispiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity and specificity compared to other similar compounds.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

8-methyl-9-pyridin-2-yl-7-oxa-8-azadispiro[2.0.24.33]nonane

InChI

InChI=1S/C13H16N2O/c1-15-11(10-4-2-3-9-14-10)12(5-6-12)13(16-15)7-8-13/h2-4,9,11H,5-8H2,1H3

InChI Key

UAGMGXXVUQYBAH-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2(CC2)C3(O1)CC3)C4=CC=CC=N4

Origin of Product

United States

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